![molecular formula C13H15NO4 B2545080 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid CAS No. 150891-02-4](/img/structure/B2545080.png)
3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid is an organic compound with the molecular formula C13H15NO4 It is known for its unique structure, which includes a methoxyphenyl group and a prop-2-enamido linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to a Michael addition reaction with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The enamido linkage can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: 3-[3-(4-Formylphenyl)prop-2-enamido]propanoic acid or 3-[3-(4-Carboxyphenyl)prop-2-enamido]propanoic acid.
Reduction: 3-[3-(4-Methoxyphenyl)prop-2-amido]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the enamido linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Similar structure but with the methoxy group in the ortho position.
3-(4-Methoxyphenyl)propanoic acid: Lacks the enamido linkage.
3-(4-Methoxyphenyl)-2-propenal: Contains an aldehyde group instead of the carboxylic acid.
Uniqueness
3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid is unique due to its combination of a methoxyphenyl group and an enamido linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
属性
IUPAC Name |
3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNSNIDMGEYJV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
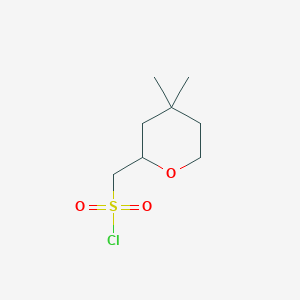
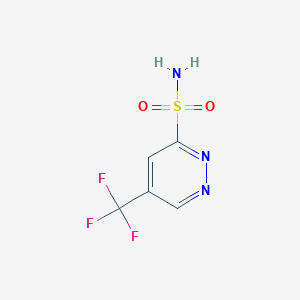
![1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2544999.png)
![Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2545001.png)
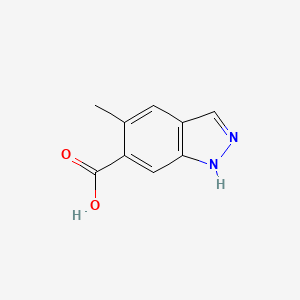
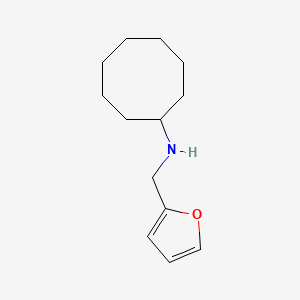

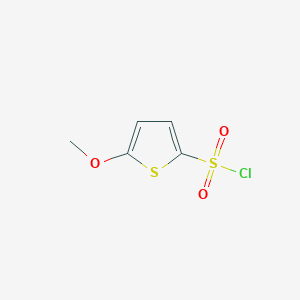

![4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B2545009.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine](/img/structure/B2545010.png)
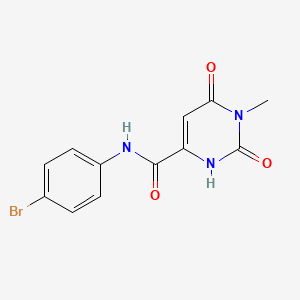
![2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2545019.png)
![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545020.png)
